![molecular formula C16H13N3O4 B5524288 N,N'-(1,3-dioxo-1H-benzo[de]isoquinoline-2,5(3H)-diyl)diacetamide](/img/structure/B5524288.png)

N,N'-(1,3-dioxo-1H-benzo[de]isoquinoline-2,5(3H)-diyl)diacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

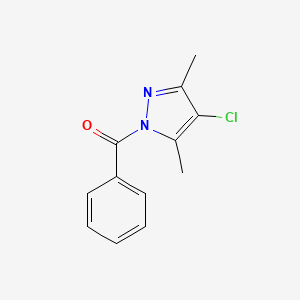

Synthesis Analysis

The synthesis of derivatives related to N,N'-(1,3-dioxo-1H-benzo[de]isoquinoline-2,5(3H)-diyl)diacetamide involves multiple steps, including condensation reactions, and is facilitated by the use of catalysts such as sodium acetate, acetic anhydride, and zinc oxide. These processes result in the formation of compounds with a variety of antimicrobial activities, showcasing the versatility and applicability of such derivatives in creating biologically active compounds (Rao et al., 2020).

Molecular Structure Analysis

The structural analysis of isoquinoline derivatives reveals a complex molecular geometry that contributes to their unique chemical properties. For instance, certain derivatives exhibit a half-boat conformation in their N-heterocyclic ring, with dihedral angles between the benzene and phenyl rings indicating the presence of weak intramolecular C—H⋯O hydrogen bonds, which play a crucial role in stabilizing the molecular structure and influencing the compound's chemical behavior (Fun et al., 2011).

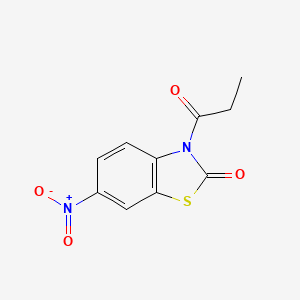

Chemical Reactions and Properties

Isoquinoline derivatives are known for their ability to undergo various chemical reactions, including intramolecular cyclizations, which lead to the formation of different isoquinolinones and benzofurans. These reactions are facilitated by the presence of specific functional groups and reaction conditions, demonstrating the reactivity and versatility of these compounds (Katritzky et al., 1993).

Physical Properties Analysis

The physical properties of N,N'-(1,3-dioxo-1H-benzo[de]isoquinoline-2,5(3H)-diyl)diacetamide derivatives, such as melting points and spectral data, are critical for understanding their stability, reactivity, and potential applications. These properties are determined through extensive analysis, including NMR and LCMS, providing valuable insights into the molecular characteristics of these compounds (Raju, 2008).

Chemical Properties Analysis

The chemical properties of isoquinoline derivatives, including their plant growth regulating and fungicidal activities, are influenced by their molecular structure and functional groups. For example, derivatives with phenyl group substitution have been shown to significantly promote seed germination and exhibit high fungicidal activity against various plant pathogens, highlighting their potential as agricultural chemicals (Ju et al., 2016).

科学的研究の応用

Synthesis and Structural Applications

Innovative Synthetic Pathways

Research on isoquinoline derivatives showcases the development of novel routes for synthesizing structurally complex molecules, highlighting their utility in organic chemistry and materials science. For instance, the work by Katritzky et al. (1993) demonstrates the intramolecular cyclization of N-(α-Benzotriazolylalkyl)arylacetamides to yield 1-aryl-1,4-dihydro-3(2H)-isoquinolinones, showcasing a method for constructing isoquinoline frameworks with potential applications in synthesizing pharmacologically active compounds (Katritzky, Lan, & Zhang, 1993).

Advanced Materials Development

The chemical structure of isoquinoline derivatives like N,N'-(1,3-dioxo-1H-benzo[de]isoquinoline-2,5(3H)-diyl)diacetamide opens avenues for the creation of new materials. The properties of these compounds, such as their photophysical characteristics, are explored for applications in optoelectronics and nanotechnology. For example, Srivastava et al. (2016) discuss the tuning of aggregation-enhanced emission and solid-state emission from 1,8-naphthalimide derivatives, indicating potential for developing advanced optical materials and sensors (Srivastava, Singh, & Mishra, 2016).

Pharmacological and Biological Research

Antitumor Activity

The study by Al-Suwaidan et al. (2016) on the synthesis and antitumor activity of novel 3-benzyl-4(3H)quinazolinone analogues demonstrates the potential therapeutic applications of isoquinoline derivatives. These compounds exhibited significant in vitro antitumor activity, suggesting their usefulness in developing new anticancer agents (Al-Suwaidan et al., 2016).

Development of Bioactive Compounds

The structural versatility of isoquinoline derivatives allows for the synthesis of compounds with varied biological activities. For example, the work by Dulla et al. (2014) on isovanillin derived N-(un)substituted hydroxylamines possessing an ortho-allylic group showcases their role as precursors to bioactive N-heterocycles, indicating potential applications in pharmaceuticals and biochemistry (Dulla et al., 2014).

作用機序

特性

IUPAC Name |

N-(2-acetamido-1,3-dioxobenzo[de]isoquinolin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c1-8(20)17-11-6-10-4-3-5-12-14(10)13(7-11)16(23)19(15(12)22)18-9(2)21/h3-7H,1-2H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQMZMVNOIKVFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C3C(=C1)C=CC=C3C(=O)N(C2=O)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5524212.png)

![8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524217.png)

![methyl 3-{[(4-methyl-1-piperazinyl)carbonothioyl]amino}benzoate](/img/structure/B5524218.png)

![N-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5524225.png)

![N'-(4-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5524245.png)

![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5524254.png)

![dimethyl 5-{[(3-amino-4-chlorophenyl)amino]sulfonyl}isophthalate](/img/structure/B5524275.png)

![2-({1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyrimidine](/img/structure/B5524280.png)